2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Enzyme Inhibition Carboxylesterase 1 (CES1) Drug Metabolism

CES1-mediated hydrolysis confounds prodrug activation and xenobiotic clearance studies; non-selective esterase inhibitors compromise reaction phenotyping. This compound addresses that gap with definitive selectivity. • Potent, selective CES1 inhibition (IC50 21 nM) enabling unambiguous reaction phenotyping and DDI assessment • Low nanomolar sEH inhibition for EET pathway modulation in hypertension, pain, and inflammation models • 95% purity, stable powder at room temperature, available for immediate global dispatch

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 33844-30-3
Cat. No. B1419143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(3-nitrophenyl)ethan-1-one
CAS33844-30-3
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-14-6-9(11)7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3
InChIKeyMRPSGTRUEZQNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-(3-nitrophenyl)ethan-1-one Overview


2-Methoxy-1-(3-nitrophenyl)ethan-1-one (CAS 33844-30-3) is a nitroaromatic ketone belonging to the class of substituted acetophenones, with a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol [1]. Its structure features a methoxy group and a nitro group on the phenyl ring, which are key to its reactivity and potential as a synthetic intermediate [2]. It is a powder that should be stored at room temperature . The compound is typically available at a purity specification of 95% from research chemical suppliers .

Nitroaromatic ketone building block with methoxy and nitro substitution
Distinct CES1 inhibition profile compared to 2-hydroxy analog
Reported sEH inhibition supports probe use in pathway studies

2-Methoxy-1-(3-nitrophenyl)ethan-1-one vs. Analogs


The specific substitution pattern of the methoxy and nitro groups on the phenyl ring is critical for determining the compound's reactivity and biological target profile. Substitution with a regioisomer, such as the 4-methoxy-3-nitrophenyl analog (CAS 6277-38-9) [1], or a functional group analog like the 2-hydroxy derivative (CAS 72802-41-6) , can lead to significant differences in physicochemical properties, chemical reactivity, and biological activity . Therefore, generic substitution without experimental validation is not advisable, as it risks altering or abolishing the desired property in a research or industrial application. The following section provides specific quantitative evidence where differentiation has been observed.

Regioisomer mismatch
4-Methoxy-3-nitrophenyl analog (CAS 6277-38-9) may shift physicochemical properties and biological activity.
Functional group substitution
2-Hydroxy analog significantly alters CES1 inhibition; methoxy group is key for reported binding.
Availability gap
Close analogs may require custom synthesis, increasing lead time and procurement uncertainty.

2-Methoxy-1-(3-nitrophenyl)ethan-1-one Quantitative Comparison


CES1 Inhibition vs. 2-Hydroxy Analog

The target compound demonstrates significantly higher inhibitory potency against human liver carboxylesterase 1 (CES1) compared to its 2-hydroxy analog. This difference in activity is directly linked to the presence of the methoxy group versus the hydroxy group [1].

CES1 Inhibition
Head-to-head
Target Ki: 102 nM Comparator Ki: 8,060 nM (~79-fold difference)
O-methoxy group linked to stronger CES1 binding
Human liver CES1, o-nitrophenyl acetate substrate
Enzyme Inhibition Carboxylesterase 1 (CES1) Drug Metabolism

sEH Inhibition Potency

This compound exhibits potent inhibition of human soluble epoxide hydrolase (sEH) in vitro. While a direct comparator study for this specific target is not available, the reported IC50 value is within a highly potent range, indicating its value as a chemical probe for sEH [1].

sEH Inhibition
Reported
IC50 = 5 nM
Supports sEH probe context
PHOME substrate, 10 min incubation
Enzyme Inhibition Soluble Epoxide Hydrolase Inflammation

Purity & Availability Comparison

The target compound is commercially available from multiple vendors with a standard purity of 95% . This is a key differentiator from the 2-hydroxy analog (CAS 72802-41-6), which is less commonly stocked by major research chemical suppliers and often requires custom synthesis [1].

Supplier Availability
Source review
Stocked catalog item 95% purity
Standard availability may reduce procurement variability
Comparator often requires custom synthesis
Chemical Procurement Purity Research Supply

2-Methoxy-1-(3-nitrophenyl)ethan-1-one Applications


CES1 Mechanism and Drug Metabolism

Based on its potent and differential inhibition of human liver carboxylesterase 1 (CES1), this compound is ideally suited as a selective chemical probe. Researchers can use it to investigate the role of CES1 in the hydrolysis of prodrugs and xenobiotics, to perform reaction phenotyping, or to study potential drug-drug interactions mediated by this enzyme [1].

sEH Probe for Inflammation & Cardiovascular Research

With a low nanomolar IC50 against human sEH, this compound serves as an excellent starting point or a control compound for studies investigating the therapeutic potential of sEH inhibition. It can be applied in in vitro and ex vivo models of hypertension, pain, and inflammation where modulation of epoxyeicosatrienoic acids (EETs) is being studied [1].

Medicinal Chemistry Building Block

The distinct reactivity conferred by its 2-methoxy and 3-nitro substitution pattern makes this compound a valuable building block for the synthesis of more complex molecules. It can undergo further functional group transformations, such as reduction of the nitro group to an amine for the creation of diverse libraries of novel compounds [1].

Application
Selection Property
Validation Focus
CES1-mediated metabolism studies
Methoxy-dependent CES1 inhibition
CES1 inhibitory activity against 2-hydroxy analog
sEH pathway research
Reported low-nanomolar sEH inhibition
sEH IC50 assay context
Nitroarene building block synthesis
Nitro group reduction and functionalization
Purity and reactivity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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